1-(3-Thienyl)cyclopropanecarbonitrile
Description
1-(3-Thienyl)cyclopropanecarbonitrile is a cyclopropane derivative featuring a nitrile group and a 3-thienyl substituent. Cyclopropane rings are known for their high ring strain, which influences reactivity and stability. The thienyl group (a sulfur-containing heteroaromatic ring) contributes unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.
Properties
CAS No. |
162959-99-1 |
|---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
1-thiophen-3-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3H2 |
InChI Key |
BQPOWBNNEAXARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of 1-(3-Thienyl)cyclopropanecarbonitrile with analogous compounds:
Key Observations :
- The thienyl derivative has the lowest molecular weight due to the smaller heteroaromatic ring.
- Halogenated derivatives (Cl, Br, F) exhibit higher electronegativity, influencing reactivity and solubility.
Stability and Reactivity:
- Cyclopropanecarbonitrile derivatives are generally stable under normal conditions but may undergo ring-opening reactions under acidic or thermal stress .
- The thienyl group’s sulfur atom may increase susceptibility to oxidation compared to phenyl or pyridyl analogs.
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